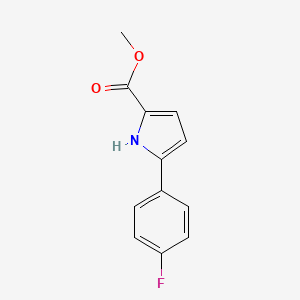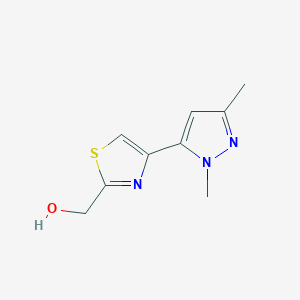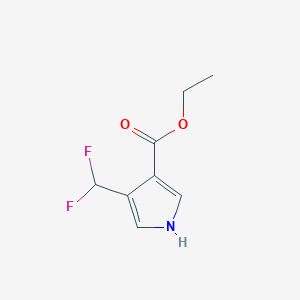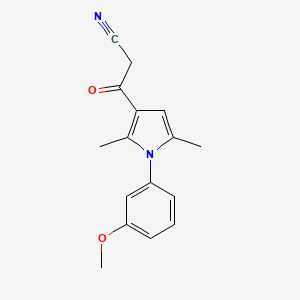
Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl ester, an allyl group, an iodine atom, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via iodination reactions using reagents such as iodine and ammonium hydroxide.
Allylation and Esterification: The allyl group and ethyl ester can be introduced through allylation and esterification reactions, respectively, using appropriate alkylating agents and esterification reagents.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the iodine atom or the ester group, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts or under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts like palladium or copper.
Major Products:
Oxidation: Products may include epoxides or alcohols.
Reduction: Products may include deiodinated compounds or alcohols.
Substitution: Products may include substituted pyrazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl-1-Allyl-4-iod-3-methyl-1H-pyrazol-5-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Medizin: Wird wegen seiner potenziellen pharmakologischen Eigenschaften, darunter entzündungshemmende und krebshemmende Wirkungen, untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von Ethyl-1-Allyl-4-iod-3-methyl-1H-pyrazol-5-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Signalwegen:
Molekulare Ziele: Die Verbindung kann mit Enzymen oder Rezeptoren interagieren, die an Entzündungs- oder Krebssignalwegen beteiligt sind.
Beteiligte Signalwege: Sie kann Signalwege wie den NF-κB-Signalweg oder den MAPK-Signalweg modulieren, was zu den beobachteten biologischen Wirkungen führt.
Ähnliche Verbindungen:
Ethyl-3-amino-1-methyl-1H-pyrazol-4-carboxylat: In der Struktur ähnlich, aber mit einer Aminogruppe anstelle einer Allyl- und Iodsubstitution.
4-Chlor-3-ethyl-1-methyl-1H-pyrazol-5-carbonsäure: In der Struktur ähnlich, aber mit einem Chloratom anstelle eines Iodatoms.
Eindeutigkeit: Ethyl-1-Allyl-4-iod-3-methyl-1H-pyrazol-5-carboxylat ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das im Vergleich zu seinen Analogen eine unterschiedliche chemische Reaktivität und potenzielle biologische Aktivität verleiht. .
Wirkmechanismus
The mechanism of action of Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate: Similar in structure but with an amino group instead of an allyl and iodine substitution.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with a chlorine atom instead of an iodine atom.
Uniqueness: Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C10H13IN2O2 |
|---|---|
Molekulargewicht |
320.13 g/mol |
IUPAC-Name |
ethyl 4-iodo-5-methyl-2-prop-2-enylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H13IN2O2/c1-4-6-13-9(10(14)15-5-2)8(11)7(3)12-13/h4H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
LOSGBJDGNKKJDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=NN1CC=C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chlorobenzo[b]thiophen-3-amine](/img/structure/B11793678.png)


![5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B11793696.png)





![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropylpropanamide](/img/structure/B11793719.png)


